molecular formula C16H12ClN5O B8736119 7-Chloro-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one

7-Chloro-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one

Cat. No. B8736119
M. Wt: 325.75 g/mol
InChI Key: SWHVJGSDSPDQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one is a useful research compound. Its molecular formula is C16H12ClN5O and its molecular weight is 325.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Chloro-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one

Molecular Formula

C16H12ClN5O

Molecular Weight

325.75 g/mol

IUPAC Name

7-chloro-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one

InChI

InChI=1S/C16H12ClN5O/c1-8-6-18-14-10(8)3-2-4-11(14)20-15-13-9(5-12(17)21-15)7-19-22-16(13)23/h2-7,18H,1H3,(H,20,21)(H,22,23)

InChI Key

SWHVJGSDSPDQRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=CC=C2NC3=C4C(=CC(=N3)Cl)C=NNC4=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5,7-dichloro-3H-pyrido[3,4-d]pyridazin-4-one (180 mg, 0.833 mmol) in DMSO (1 ml) in a sealable vial, was added DIPEA (0.189 ml, 1.083 mmol) and 3-methyl-1H-indol-7-amine (158 mg, 1.083 mmol). The vial was capped to close and the mixture heated on a sandbath at 140° C. for 1 h. The resultant mixture was poured into water (20 ml), and extracted with EtOAc (20 ml). Organic phase was washed with water then brine, dried over Na2SO4, then concentrated under vacuum. The residue was triterated with DCM, then collected by filtration and dried to give title compound as a yellow-mustard coloured solid.
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
0.189 mL
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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